molecular formula C16H9Cl2NO B2628356 (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile CAS No. 340217-69-8

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile

Cat. No. B2628356
CAS RN: 340217-69-8
M. Wt: 302.15
InChI Key: WABIGNJSAFBSDL-FMIVXFBMSA-N
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Description

The compound “(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile” is likely a complex organic molecule. It seems to contain a benzoyl group, a dichlorophenyl group, and a nitrile group .


Molecular Structure Analysis

While the exact structure of this compound is not available, it likely contains multiple bonds, including double and triple bonds, given the presence of a nitrile group and the “(E)-2” designation, which typically indicates the presence of a double bond .

Scientific Research Applications

Synthesis and Characterization

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile has been a subject of research due to its potential applications in various fields. This compound has been synthesized as part of research efforts in antimicrobial activities, particularly targeting Mycobacterium tuberculosis. The synthesis involves preparation and analytical characterization, including mass spectrometry (MS), ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) techniques, highlighting its structural and functional properties (Sanna et al., 2002).

Crystal Structure Analysis

Studies have focused on the crystal structure and Hirshfeld surface analysis of derivatives of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile. These investigations provide insights into the compound's intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding its reactivity and potential in material science and pharmaceutical applications (Murthy et al., 2018).

Antimicrobial Activity

The antimicrobial properties of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile and its derivatives have been explored, particularly for their efficacy against tuberculosis. This research is part of a broader effort to discover new antitubercular agents, where the compound's modest growth inhibition of Mycobacterium tuberculosis has been noted. The studies have contributed to understanding structure-activity relationships, which are vital for designing more effective antimicrobial agents (Sanna et al., 2002).

Corrosion Inhibition

Recent research has also explored the utility of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile derivatives as corrosion inhibitors for metals in acidic environments. These studies employ electrochemical techniques, weight loss measurements, and surface analysis methods to evaluate the compounds' effectiveness in protecting metal surfaces from corrosion. Such applications are critical for extending the lifespan of metal components in industrial systems (Chafiq et al., 2020).

properties

IUPAC Name

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-14-7-4-8-15(18)13(14)9-12(10-19)16(20)11-5-2-1-3-6-11/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABIGNJSAFBSDL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile

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